[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine
Overview
Description
[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine: is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a phenylethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine typically involves the reaction of 2-phenylethylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This is followed by the introduction of the methanamine group through reductive amination or other suitable methods. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon or Raney nickel.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce any oxidized functional groups back to their original state or further reduce the compound to simpler derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole ring structure and are used in organic and medicinal synthesis.
Pyrrole Derivatives: Pyrrole-containing compounds are known for their diverse biological activities and are used in medicinal chemistry.
Uniqueness: What sets [1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(2-phenylethyl)pyrazol-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12-6-8-14-15(12)9-7-11-4-2-1-3-5-11/h1-6,8H,7,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJGNZVNJLBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.